
2-(Methoxymethyl)oxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)oxazol-4-amine typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazoline intermediate is then oxidized to the oxazole using manganese dioxide . Another method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve scalable processes such as flow synthesis. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as Deoxo-Fluor® are used for the cyclization of β-hydroxy amides to oxazolines.
Major Products Formed
The major products formed from these reactions include the oxazole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)oxazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)oxazol-4-amine involves its interaction with molecular targets and pathways. For example, oxazole derivatives can bind to various enzymes and receptors via non-covalent interactions, influencing biological processes . The specific pathways and targets depend on the structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring and have shown similar biological activities.
Uniqueness
2-(Methoxymethyl)oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2-(methoxymethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-5-7-4(6)2-9-5/h2H,3,6H2,1H3 |
InChI-Schlüssel |
YBFFMRLIKZXEBA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)


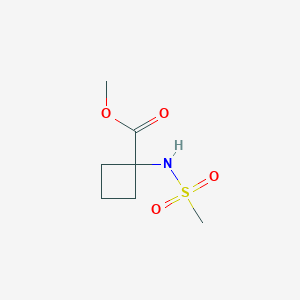

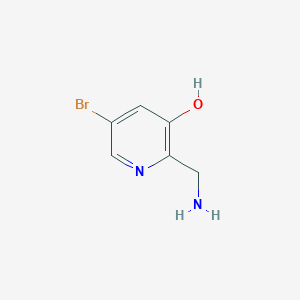
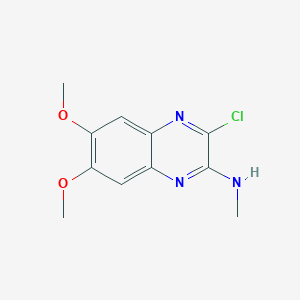
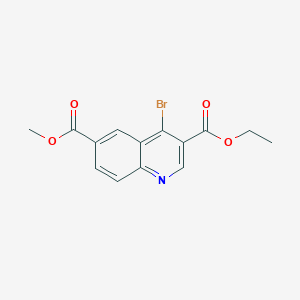
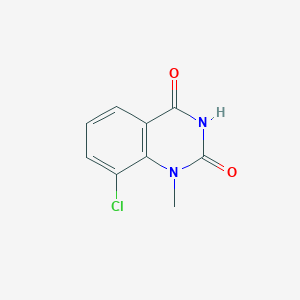
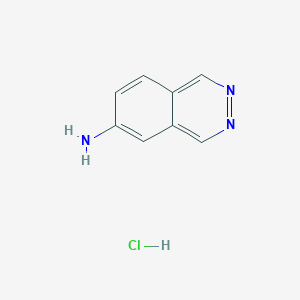
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)

